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Compound of Interest

Compound Name:
(R)-(-)-alpha-Methoxyphenylacetic

acid

CAS No.: 3966-32-3

Cat. No.: B128895

Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-alpha-Methoxyphenylacetic acid, a chiral building block of significant interest, plays a

pivotal role in the realms of pharmaceutical synthesis and analytical chemistry. This technical

guide provides a comprehensive review of its synthesis, properties, and key applications, with a

focus on its utility in drug development and as a chiral resolving agent.

Core Properties and Data
(R)-(-)-alpha-Methoxyphenylacetic acid is an off-white solid with well-defined physical and

chemical properties.[1] The following tables summarize its key quantitative data.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference

Synonyms O-Methyl-(R)-mandelic acid [1]

CAS Number 3966-32-3 [1]

Molecular Formula C₉H₁₀O₃ [1]

Molecular Weight 166.17 g/mol [1]

Melting Point 64-69 °C [1]

Appearance Off-white solid [1]

Optical Rotation [α]D²⁰ -159 ± 2º [1]

Table 2: Spectroscopic and Analytical Data

Data Type Details Reference

Purity ≥ 99% (HPLC) [1]

FTIR Spectra

Instrument: Bruker Tensor 27

FT-IR, Technique: Film

(Acetone)

ATR-IR Spectra

Instrument: Bruker Tensor 27

FT-IR, Technique: ATR-Neat

(DuraSamplIR II)

Synthesis of (R)-(-)-alpha-Methoxyphenylacetic Acid
The primary route for the synthesis of (R)-(-)-alpha-Methoxyphenylacetic acid is through the

etherification of (R)-(-)-mandelic acid. This method is advantageous due to the ready

availability of the starting material. A patented method describes a process that achieves a

yield of over 50% with a purity of 99% as determined by HPLC.

Experimental Protocol: Etherification of (R)-(-)-mandelic
acid
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This protocol is based on a method described in patent CN103172511A.

Materials:

(R)-(-)-α-hydroxyphenylacetic acid (R)-(-)-mandelic acid)

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Dimethyl sulfate

Water

Dilute hydrochloric acid

Procedure:

Dissolve 5.0 g (0.03 mol) of (R)-(-)-α-hydroxyphenylacetic acid and 1.2 g (0.03 mol) of solid

NaOH in 60 mL of water.

Heat the mixture to 60 °C until the solution becomes clear.

Cool the solution to 25 °C.

Slowly add 5.7 mL (0.06 mol) of dimethyl sulfate, maintaining the temperature at 25 °C.

After the reaction is complete, adjust the pH of the aqueous layer to 5 with dilute hydrochloric

acid.

A white solid will precipitate. Allow it to stand, then collect the solid by suction filtration.

This process yields approximately 2.5 g of (R)-(-)-alpha-methoxyphenylacetic acid (51%

yield).

An alternative procedure using triethylamine as the base has also been reported, yielding 2.7g

of the product (55% yield).[2]
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Synthesis of (R)-(-)-alpha-Methoxyphenylacetic Acid
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Caption: Synthesis workflow of (R)-(-)-alpha-Methoxyphenylacetic Acid.
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Applications in Drug Development and Chiral
Derivatization
(R)-(-)-alpha-Methoxyphenylacetic acid is a valuable chiral building block in the synthesis of

various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and

analgesics.[1] Its most notable application is as a key side chain in the synthesis of the anti-

tumor drug Danusertib (PHA-739358).[2]

Role in the Synthesis of Danusertib (PHA-739358)
Danusertib is a potent inhibitor of Aurora kinases, which are crucial regulators of cell division

and are often overexpressed in cancer cells. The (R)-chiral center of the alpha-

methoxyphenylacetic acid moiety is the sole chiral center in the Danusertib molecule,

highlighting the importance of this specific enantiomer in the drug's activity.

While the direct biological activity of (R)-(-)-alpha-methoxyphenylacetic acid itself is not

extensively documented, its incorporation into Danusertib is critical for the drug's therapeutic

effect. Danusertib inhibits Aurora kinases A, B, and C with IC50 values of 13 nM, 79 nM, and 61

nM, respectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
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Mechanism of Action of Danusertib (PHA-739358)
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Caption: Signaling pathway of Danusertib.

Chiral Derivatizing Agent
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(R)-(-)-alpha-Methoxyphenylacetic acid is widely used as a chiral derivatizing agent to

determine the enantiomeric purity and absolute configuration of chiral alcohols and amines.

The principle involves reacting the chiral analyte with (R)-(-)-alpha-Methoxyphenylacetic acid
to form diastereomers, which can then be distinguished and quantified using NMR

spectroscopy or HPLC.

This protocol is a generalized procedure based on the method described by Riguera and

coworkers for the derivatization of nitropropranolol.[3]

Materials:

Chiral alcohol

(R)-(-)-alpha-Methoxyphenylacetic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)

Dry dichloromethane

NMR solvent (e.g., CDCl₃ or MeCN-d₃)

Procedure:

Dissolve the chiral alcohol in dry dichloromethane.

Add 2.2 equivalents of (R)-(-)-alpha-Methoxyphenylacetic acid, 2.2 equivalents of EDC,

and a catalytic amount of DMAP.

Stir the mixture overnight at room temperature.

Remove the solvent under vacuum.

The resulting diastereomeric esters can be analyzed directly by ¹H NMR spectroscopy. The

difference in the chemical shifts (Δδ) of specific protons in the two diastereomers allows for

the determination of the enantiomeric excess.
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For the assignment of absolute configuration, a more advanced method involves the addition of

a barium(II) salt to the NMR sample, which induces conformational changes in the

diastereomeric esters and leads to predictable shifts in the NMR spectrum.

Workflow for Chiral Derivatization and Analysis
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Caption: Chiral derivatization and analysis workflow.

Conclusion
(R)-(-)-alpha-Methoxyphenylacetic acid is a versatile and valuable compound for

researchers, scientists, and drug development professionals. Its primary utility lies in its role as

a chiral building block for the synthesis of complex molecules, most notably the anti-cancer

agent Danusertib, and as a reliable chiral derivatizing agent for the analysis of enantiomeric

purity and absolute configuration. The well-established synthesis and derivatization protocols

make it a readily accessible tool for both synthetic and analytical applications in modern

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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